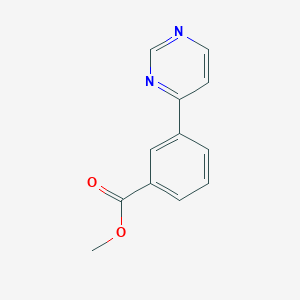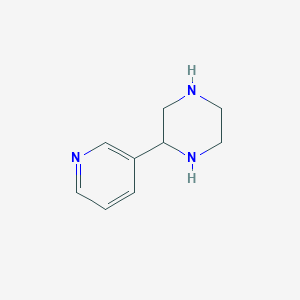
2-甲基-5-苯基苯酚
描述
2-Methyl-5-phenylphenol is a chemical compound with the molecular formula C13H12O . It has a molecular weight of 184.24 . The IUPAC name for this compound is 4-methyl [1,1’-biphenyl]-3-ol .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-phenylphenol can be represented by the InChI code: 1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 . This indicates that the compound consists of a phenyl group attached to a methylphenol group.科学研究应用
1. Heterogeneous Electro-Fenton-like Processes
- Summary of the Application: This study investigates the efficiency of different heterogeneous catalysts using transition metals in order to prevent the generation of iron sludge and to extend the catalogue of possible catalysts to be used in advanced oxidation processes .
- Methods of Application: The study tested nickel and zinc and evaluated their radical-generation degradation capacity in the electro-Fenton-like degradation of 2-phenylphenol . The heterogeneous nickel catalyst was synthesized by fixing this transition metal on perlite by hydrothermal treatment and in a biochar or carbon nanofibers by adsorption .
- Results or Outcomes: The degradation profiles followed a first-order kinetic model with the highest degradation rate for nickel (1 mM) with 2-phenylphenol removal level of 90.12% and a total organic reduction near 70% in 2 hours .
2. Electrochemical Sensor
- Summary of the Application: A new bidentate Schiff base ligand and its mononuclear Cu (II) complex were prepared and characterized. The nano-complex was used in a modified screen-printed electrode as an electrochemical sensor for the detection of 2-phenylphenol .
- Methods of Application: The nano-sized [CuL 2] was synthesized by the sonochemical method and was detected by X-ray powder diffraction (XRD), Field Emission Scanning Electron Microscopes (FE-SEM), and FT-IR spectroscopy .
- Results or Outcomes: The oxidation reaction of 2-phenylphenol at the modified electrode indicated a linear range of 0.01–600.0 µM and the recognition limit was 8.0 nM . The proposed electrode shows two well-separated oxidation signals for 2-phenylphenol and 4-chlorophenol, which makes it suitable for the simultaneous determination of these analytes .
3. Synthesis of m-Aryloxy Phenols
- Summary of the Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application: The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
- Results or Outcomes: The synthesis methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
4. Pesticide Residue Analysis
- Summary of the Application: 2-phenylphenol and its conjugates are included in the residue definitions for enforcement in order to cover cases of late applications .
- Methods of Application: The residue definitions refer to “common moieties” rather than to “conjugates”. The variable degree of conjugation, even within the same type of crop, compromises the ability to set reliable conversion factors to account for conjugates for risk assessment purposes .
- Results or Outcomes: Upon consumption of food containing conjugated compounds, these will, to some extent, hydrolyse within the human intestinal tract, thus becoming bioavailable and relevant for risk assessment .
5. Synthesis of m-Aryloxy Phenols
- Summary of the Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application: The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .
- Results or Outcomes: The synthesis methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
6. Pesticide Residue Analysis
- Summary of the Application: 2-phenylphenol and its conjugates are included in the residue definitions for enforcement in order to cover cases of late applications .
- Methods of Application: The residue definitions refer to “common moieties” rather than to “conjugates”. The variable degree of conjugation, even within the same type of crop, compromises the ability to set reliable conversion factors to account for conjugates for risk assessment purposes .
- Results or Outcomes: Upon consumption of food containing conjugated compounds, these will, to some extent, hydrolyse within the human intestinal tract, thus becoming bioavailable and relevant for risk assessment .
属性
IUPAC Name |
2-methyl-5-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPGYRYSLXORFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634697 | |
| Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylphenol | |
CAS RN |
105902-32-7 | |
| Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



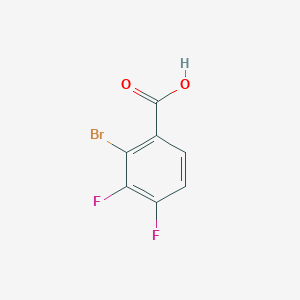
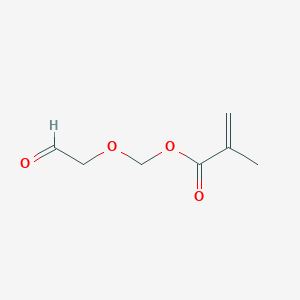
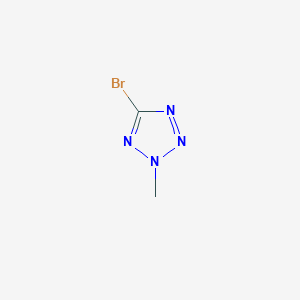
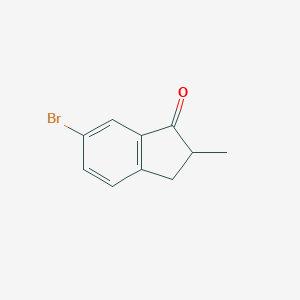
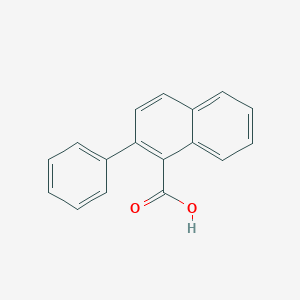
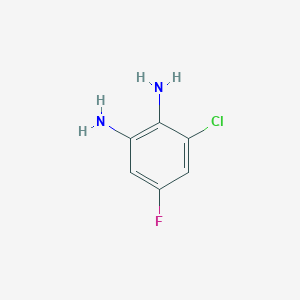
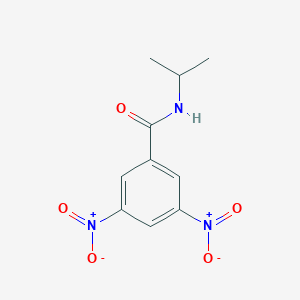
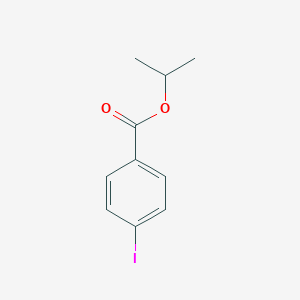

![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
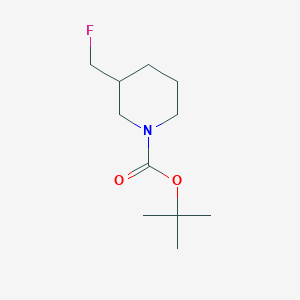
![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)
